

Application Note & Protocol: Spectrophotometric Assay for Total Flavonoid Content in Chamomile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

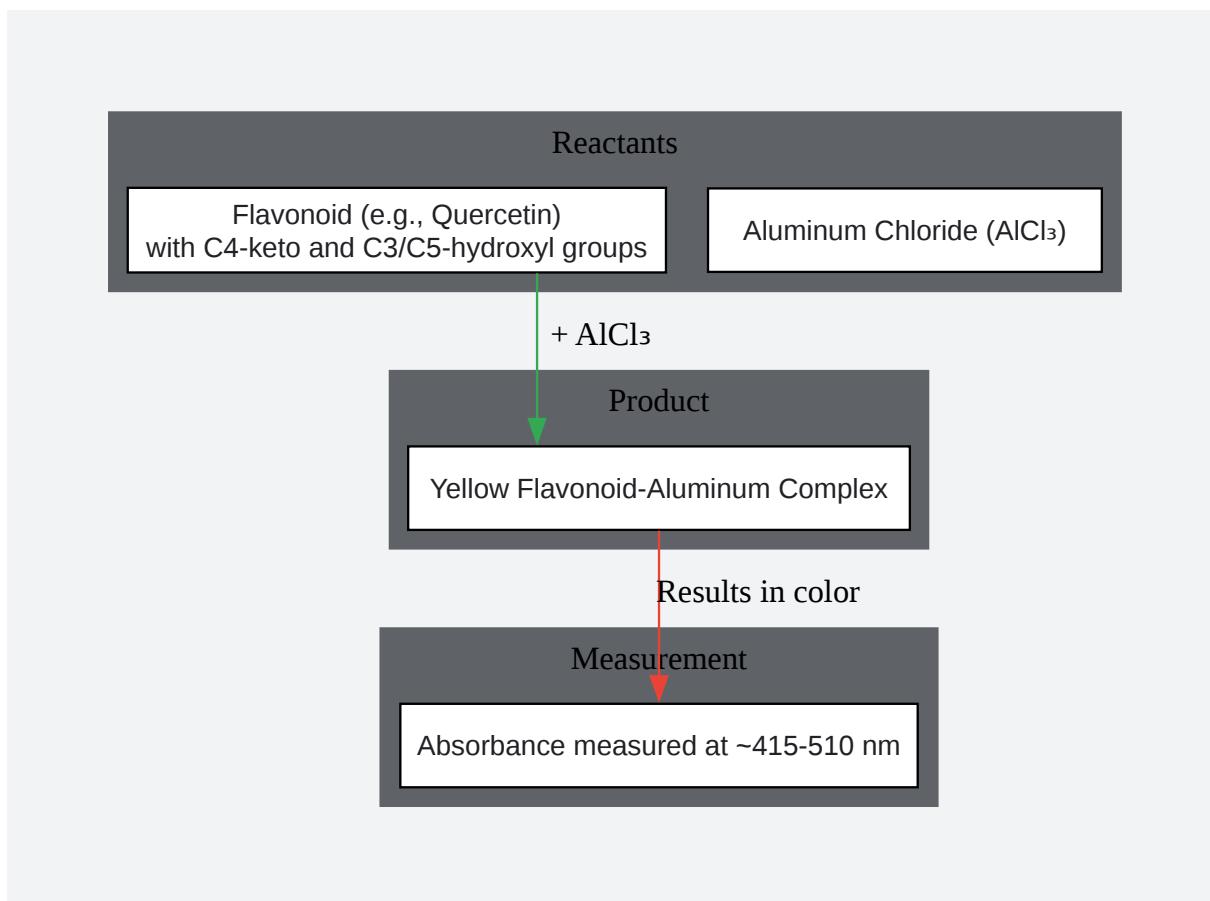
Compound Name: *Kamillosan*
Cat. No.: *B1166676*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chamomile (*Matricaria chamomilla L.*) is a widely recognized medicinal plant, and its therapeutic effects are largely attributed to its rich composition of phenolic compounds, particularly flavonoids.^{[1][2][3]} Apigenin, quercetin, and their glucosides are some of the major flavonoids found in chamomile.^{[1][4]} These compounds exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.^{[1][5]} Consequently, accurate quantification of the total flavonoid content (TFC) is crucial for the quality control and standardization of chamomile-based products.


This document provides a detailed protocol for the determination of total flavonoid content in chamomile extracts using the aluminum chloride colorimetric assay.^{[5][6]} This method is simple, cost-effective, and widely used for the quantification of flavonoids.^{[7][8]}

Principle of the Aluminum Chloride Colorimetric Assay

The aluminum chloride colorimetric method is based on the principle that aluminum chloride ($AlCl_3$) forms stable acid complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.^{[5][6][9][10]} Additionally, $AlCl_3$ can form labile complexes with ortho-dihydroxyl groups in the A or B rings of flavonoids.^{[5][6]} This reaction results in the

formation of a colored complex, which exhibits maximum absorbance at a specific wavelength, typically between 415 nm and 510 nm.[5][10][11] The intensity of the color is directly proportional to the concentration of flavonoids in the sample. Quercetin is commonly used as a standard for the calibration curve.[10][12]

Chemical Reaction Principle

[Click to download full resolution via product page](#)

Caption: Principle of the aluminum chloride colorimetric assay for flavonoid quantification.

Experimental Protocols

Materials and Reagents

- Dried Chamomile Flowers

- Quercetin (standard)
- Methanol (analytical grade)[\[13\]](#)
- Ethanol (96%)[\[12\]](#)
- Aluminum chloride (AlCl_3)
- Potassium acetate (CH_3COOK) or Sodium Acetate (CH_3COONa)[\[5\]](#)[\[14\]](#)
- Distilled water
- Spectrophotometer (UV-Vis)
- Cuvettes or 96-well microplate reader
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Vortex mixer
- Centrifuge
- Syringe filters (0.2 μm)[\[13\]](#)

Preparation of Chamomile Extract

- Grind the dried chamomile flowers into a fine powder.
- Weigh 0.2 g of the powdered chamomile and place it in an extraction tube.[\[13\]](#)
- Add 10 mL of 70% aqueous methanol to the tube.[\[13\]](#)
- Extract the sample at 75°C for 60 minutes.[\[13\]](#)
- After extraction, centrifuge the mixture at 4000 rpm for 5 minutes.[\[13\]](#)
- Collect the supernatant. For analysis, filter the supernatant through a 0.2 μm syringe filter.[\[13\]](#)

Preparation of Standard Solutions (Quercetin)

- Stock Solution (1 mg/mL): Dissolve 10 mg of quercetin in 10 mL of methanol or 96% ethanol.
[\[12\]](#)
- Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a range of concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[\[15\]](#)[\[16\]](#)

Spectrophotometric Assay Procedure

- Pipette 0.5 mL of the chamomile extract or standard solution into a test tube.
- Add 1.5 mL of 96% ethanol.
- Add 0.1 mL of 10% aluminum chloride solution.[\[11\]](#)
- Add 0.1 mL of 1 M potassium acetate solution.[\[11\]](#)[\[12\]](#)
- Add 2.8 mL of distilled water.[\[6\]](#)[\[11\]](#)
- Vortex the mixture for 1 minute and incubate at room temperature for 30 minutes.[\[11\]](#)
- Measure the absorbance of the solution at 415 nm using a spectrophotometer against a blank.[\[5\]](#)[\[11\]](#)
 - The blank solution is prepared in the same manner, but the chamomile extract or standard is replaced with the extraction solvent.

Data Presentation

Table 1: Example Quercetin Standard Curve Data

Quercetin Concentration ($\mu\text{g}/\text{mL}$)	Absorbance at 415 nm (Mean \pm SD, n=3)
0 (Blank)	0.000 \pm 0.000
10	0.125 \pm 0.005
20	0.250 \pm 0.007
40	0.500 \pm 0.010
60	0.750 \pm 0.012
80	1.000 \pm 0.015
100	1.250 \pm 0.018

From this data, a calibration curve is plotted (Absorbance vs. Concentration), and a linear regression equation ($y = mx + c$) is determined, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the intercept.[\[16\]](#)

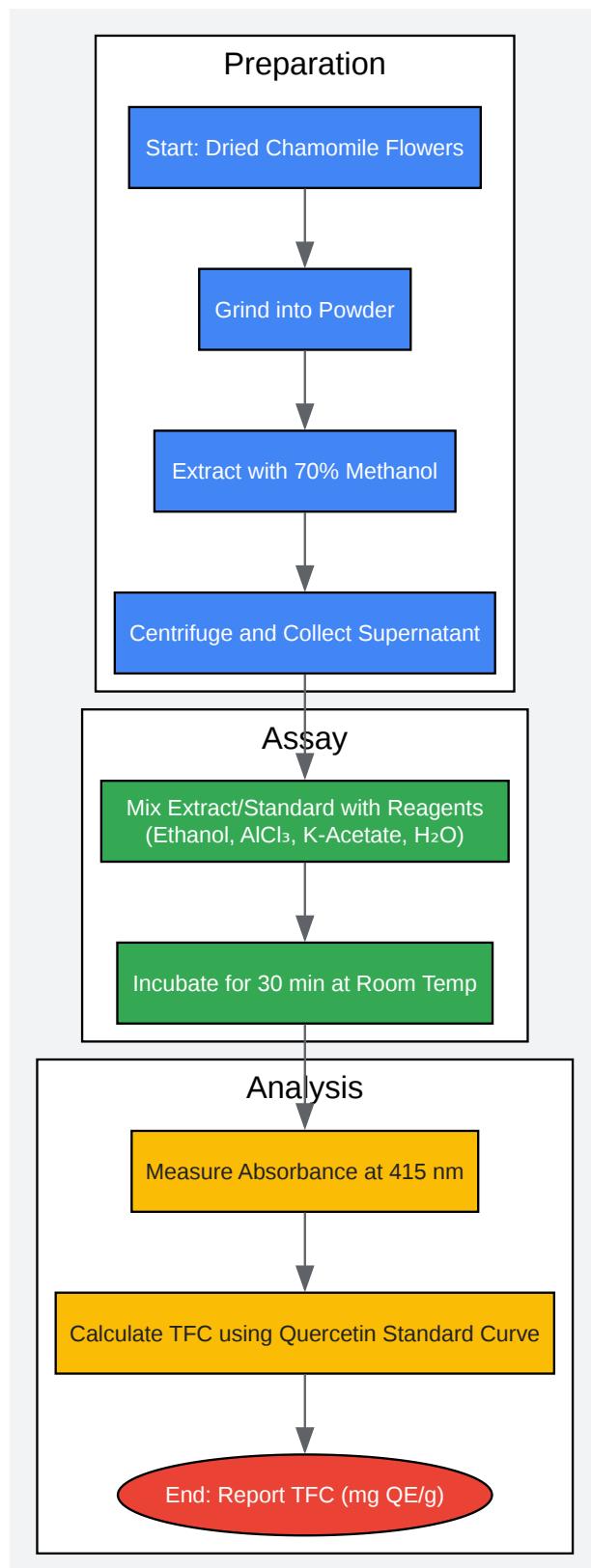
Table 2: Calculation of Total Flavonoid Content in Chamomile Extract

Sample	Absorbance at 415 nm	Concentration from Standard Curve ($\mu\text{g}/\text{mL}$)	Total Flavonoid Content (mg QE/g of dry material)
Chamomile Extract	0.650	52.0	26.0

Calculation Formula:

$$\text{Total Flavonoid Content (mg QE/g)} = (C \times V) / W$$

Where:


- C = Concentration of flavonoids from the calibration curve (mg/mL).
- V = Volume of the extract (mL).
- W = Weight of the dry chamomile powder (g).

Example Calculation:

- $C = 52.0 \mu\text{g/mL} = 0.052 \text{ mg/mL}$
- $V = 10 \text{ mL}$
- $W = 0.2 \text{ g}$
- $TFC = (0.052 \text{ mg/mL} * 10 \text{ mL}) / 0.2 \text{ g} = 2.6 \text{ mg QE/g}$

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric determination of total flavonoids in chamomile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers. | Semantic Scholar [semanticscholar.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. rjpbcn.com [rjpbcn.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Determination of total flavonoid content by aluminum chloride assay: A critical evaluation | CoLab [colab.ws]
- 9. Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent | MDPI [mdpi.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. pubs.aip.org [pubs.aip.org]
- 12. phcogj.com [phcogj.com]
- 13. Analysis of phenolic compounds in Matricaria chamomilla and its extracts by UPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oamjms.eu [oamjms.eu]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Note & Protocol: Spectrophotometric Assay for Total Flavonoid Content in Chamomile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166676#spectrophotometric-assay-for-total-flavonoid-content-in-chamomile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com